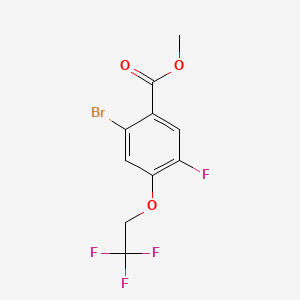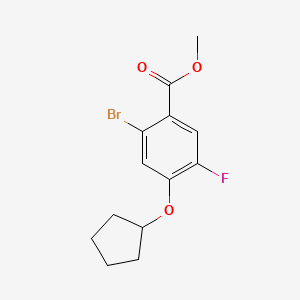
Methyl 2-bromo-5-fluoro-4-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-fluoro-4-isopropoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-fluoro-4-isopropoxybenzoate typically involves the esterification of 2-bromo-5-fluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-5-fluoro-4-isopropoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl 2-bromo-5-fluoro-4-isopropoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a versatile building block for various applications.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-fluoro-4-isopropoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be determined by the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-5-fluoro-4-methylbenzoate
- Methyl 2-bromo-5-fluoro-4-propoxybenzoate
- Methyl 2-bromo-5-fluoro-4-ethoxybenzoate
Uniqueness: Methyl 2-bromo-5-fluoro-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can impart different steric and electronic properties compared to other alkoxy groups. This can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound for specific synthetic applications.
Propriétés
IUPAC Name |
methyl 2-bromo-5-fluoro-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZJEWQHDQQTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE,R)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213264.png)

![2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B8213273.png)











